An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methyl-4-thiocyanatoaniline
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-methyl-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-2-methyl-4-thiocyanatoaniline, a molecule of interest for various applications in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization data.
Synthesis
The synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline is a two-step process commencing with the preparation of the precursor, 3-Chloro-2-methylaniline, followed by the introduction of the thiocyanate group.
Synthesis of the Starting Material: 3-Chloro-2-methylaniline
The precursor, 3-Chloro-2-methylaniline, can be synthesized from o-nitrotoluene through a two-step process involving chlorination followed by reduction.[1][2]
Experimental Protocol:
Step 1: Chlorination of o-Nitrotoluene to 2-Chloro-6-nitrotoluene
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In a reaction vessel, charge o-nitrotoluene and add 2% ferric chloride as a catalyst.
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Heat the mixture to 50-60°C.
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Bubble chlorine gas through the reaction mixture, maintaining the temperature below 60°C.
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Monitor the reaction progress by checking the relative density of the solution until it reaches 1.27-1.29 (at 50°C).
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Upon completion, wash the reaction mixture with a 5% hydrochloric acid solution, followed by a water wash.
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Neutralize the organic layer with a liquid caustic soda solution to a pH of 7.
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Separate the aqueous layer and remove any residual water from the organic layer.
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Purify the crude 2-chloro-6-nitrotoluene by vacuum distillation, collecting the fraction at 120-150°C (5.33-8.0 kPa).
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The product is obtained as crystals upon cooling.
Step 2: Reduction of 2-Chloro-6-nitrotoluene to 3-Chloro-2-methylaniline
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To a reaction flask, add hydrochloric acid and iron powder.
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Heat the mixture with stirring to 90°C.
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Slowly add the molten 2-chloro-6-nitrotoluene to the reaction mixture.
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After the addition is complete, reflux the mixture for 3 hours.
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Cool the reaction mixture and adjust the pH to 8 with a liquid alkali solution.
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Isolate the 3-chloro-o-toluidine via steam distillation.
Alternatively, a method using polysulfide in the presence of an ammonium salt has been reported for the reduction of 6-chloro-2-nitrotoluene, offering high yield and improved safety.[3]
Physical Properties of 3-Chloro-2-methylaniline:
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | [1][4] |
| Molecular Weight | 141.60 g/mol | [4][5] |
| Appearance | Clear yellow to red or red-brown liquid | [1] |
| Melting Point | 2 °C (lit.) | [1][4] |
| Boiling Point | 115-117 °C/10 mmHg (lit.) | [1][4] |
| Density | 1.185 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.588 (lit.) | [1][4] |
Synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline
The introduction of the thiocyanate group at the 4-position of 3-Chloro-2-methylaniline can be achieved through electrophilic thiocyanation. A general and efficient method for the thiocyanation of anilines involves the use of ammonium persulfate and ammonium thiocyanate under mechanochemical conditions (ball milling).
Proposed Experimental Protocol:
This protocol is adapted from a general method for the thiocyanation of anilines. Optimization may be required for this specific substrate.
Materials:
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3-Chloro-2-methylaniline
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Ammonium thiocyanate (NH₄SCN)
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Ammonium persulfate ((NH₄)₂S₂O₈)
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Silica gel (for grinding and chromatography)
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Milling vessel and balls (e.g., stainless steel)
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Ball mill
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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To a milling vessel, add 3-Chloro-2-methylaniline (1.0 mmol), ammonium thiocyanate (1.5 mmol), ammonium persulfate (1.5 mmol), and a small amount of silica gel as a grinding auxiliary.
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Mill the mixture at room temperature for a specified time (e.g., 1-2 hours). The reaction progress should be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, extract the mixture with a suitable organic solvent, such as ethyl acetate.
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Filter the mixture to remove any inorganic salts and silica gel.
-
Wash the organic extract with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 3-Chloro-2-methyl-4-thiocyanatoaniline.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-Chloro-2-methyl-4-thiocyanatoaniline. The following techniques are recommended:
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClN₂S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | 4-amino-2-chloro-3-methylphenyl thiocyanate |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing chloro and thiocyanato groups.
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A singlet for the methyl group protons.
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Two doublets in the aromatic region for the two aromatic protons.
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A broad singlet for the amine protons, the chemical shift of which may vary with concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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A signal for the methyl carbon.
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Signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
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A signal for the thiocyanate carbon.
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Predicted NMR Data:
| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | Aromatic Protons: ~6.5-7.5 (m); Amine Protons: ~4.0-5.0 (br s); Methyl Protons: ~2.2-2.4 (s) |
| ¹³C NMR | Aromatic Carbons: ~110-150; Thiocyanate Carbon: ~110-115; Methyl Carbon: ~15-20 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C≡N stretch (thiocyanate) | 2140 - 2175 (strong, sharp) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Cl stretch | 600 - 800 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).
Predicted Mass Spectrometry Data:
| Data Type | Expected m/z Values |
| Molecular Ion (M⁺) | [M]⁺ at m/z ≈ 198 and [M+2]⁺ at m/z ≈ 200 |
| Major Fragments | Loss of SCN (m/z ≈ 140), and other fragments arising from the cleavage of the aromatic ring and substituents. |
Visualizations
Synthesis Workflow
Caption: Synthesis of 3-Chloro-2-methyl-4-thiocyanatoaniline.
Characterization Workflow
Caption: Characterization of 3-Chloro-2-methyl-4-thiocyanatoaniline.
